3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine
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Overview
Description
3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyrimidine with sodium azide, followed by cyclization to form the triazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Cyclization and rearrangement: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, amines, and thiols in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted triazolopyrimidines, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a scaffold for developing new drugs, particularly as kinase inhibitors and antiviral agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways . This interaction can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a scaffold in drug design.
Uniqueness
3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and advanced materials .
Properties
IUPAC Name |
3,6-dichlorotriazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-8-5-4(7)9-10-11(5)2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSIMKBRIQGBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(N=NN21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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